molecular formula C12H8ClIN2O B2534742 N-(5-chloropyridin-2-yl)-4-iodobenzamide CAS No. 403710-73-6

N-(5-chloropyridin-2-yl)-4-iodobenzamide

Cat. No.: B2534742
CAS No.: 403710-73-6
M. Wt: 358.56
InChI Key: UULOEJGTZVOFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)-4-iodobenzamide is a chemical compound of interest in pharmaceutical and biochemical research. This benzamide derivative features both a 5-chloropyridinyl group and an iodobenzoyl group, a structural motif present in several biologically active molecules. For instance, the 5-chloropyridin-2-yl moiety is a key component in established pharmacologically active compounds such as the anticoagulant Betrixaban, a highly potent and selective factor Xa inhibitor . The iodine atom on the benzamide ring makes this compound a particularly valuable scaffold for further chemical modification. It can be used in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to create a diverse array of analogues for structure-activity relationship (SAR) studies . Furthermore, the iodine-127 isotope presents an opportunity for radiolabeling with iodine-125, potentially enabling its use in the development of radioligands for in vivo imaging or for tracing biological distribution and metabolism . Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules or as a starting point for the development of novel enzyme inhibitors and receptor probes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULOEJGTZVOFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-4-iodobenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed:

    Substitution Reactions: Products with various substituents replacing the iodine atom.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

    Coupling Reactions: Biaryl compounds formed through the coupling of the benzamide moiety with other aromatic systems.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-iodobenzamide in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Iodobenzamides

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Applications/Findings References
N-(5-chloropyridin-2-yl)-4-iodobenzamide 5-Cl-pyridin-2-yl, 4-I-benzamide 358.56 Potential sigma receptor ligand; high lipophilicity suggests CNS penetration .
4-IBP (N-benzylpiperidin-4-yl-4-iodobenzamide) Benzylpiperidinyl, 4-I-benzamide 449.33 High affinity for sigma-1/2 receptors (Kᵢ = 4.6–56 nM); used in breast cancer imaging .
[123I]BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) Diethylaminoethyl, 4-I-benzamide 386.21 Melanoma imaging agent (81% sensitivity, 100% specificity in clinical trials) .
N-(3-((2,5-dimethoxybenzyl)oxy)-4-(methylsulfonamido)phenyl)-4-iodobenzamide (A3) Dimethoxybenzyl, methylsulfonamido, 4-I-benzamide 582.39 Dual conformation in crystal structure; strong H-bonding and π-π interactions .
Edoxaban (anticoagulant) 5-Cl-pyridin-2-yl fragment embedded in a larger anticoagulant scaffold 738.27 Factor Xa inhibitor; structural role of 5-Cl-pyridinyl in pharmacophore .
Key Observations :
  • Halogen Effects : The 4-iodo group in benzamide derivatives enhances radiopharmaceutical utility (e.g., 4-IBP , [123I]BZA ), while the 5-Cl-pyridinyl group in the target compound may optimize receptor binding kinetics .
  • Substituent Diversity: Piperidinyl (4-IBP) and diethylaminoethyl ([123I]BZA) groups improve solubility and target affinity compared to the simpler pyridinyl substitution in the target compound.
  • Conformational Flexibility : Compound A3 demonstrates how bulky substituents (e.g., dimethoxybenzyl) induce conformational polymorphism, affecting crystal packing and stability .

Pharmacological and Binding Profiles

Table 2: Receptor Binding and Selectivity
Compound Target Receptor Binding Affinity (Kᵢ/Kd) Notes References
4-IBP Sigma-1/Sigma-2 Kᵢ = 4.6–56 nM High Bmax (4000 fmol/mg protein) in MCF-7 cells .
This compound Sigma receptors (inferred) Not explicitly reported Structural similarity to 4-IBP suggests potential sigma receptor activity.
[123I]BZA Melanin-associated N/A Melanoma uptake: 6.5% ID/g at 60 min post-injection .
Key Insights :
  • Sigma Receptor Targeting : 4-IBP’s high affinity for sigma receptors is attributed to its benzylpiperidinyl group, which likely interacts with hydrophobic pockets . The target compound’s pyridinyl group may offer similar interactions but with reduced steric bulk.
  • Melanoma Specificity: [123I]BZA’s diethylaminoethyl chain enhances melanin affinity, a feature absent in the target compound .

Biological Activity

N-(5-chloropyridin-2-yl)-4-iodobenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring and an iodobenzamide moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:

N 5 chloropyridin 2 yl 4 iodobenzamide\text{N 5 chloropyridin 2 yl 4 iodobenzamide}

Research indicates that compounds similar to this compound can interact with various biological targets, including receptors and enzymes. The following mechanisms have been proposed:

  • Receptor Binding : The compound may act as a ligand for specific receptors, potentially influencing signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, such as kinases or proteases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:

Substituent Effect on Activity
Chlorine on pyridineEnhances receptor affinity
Iodine on benzamideIncreases lipophilicity and cellular uptake
Variations in amide substituentsModulate selectivity towards specific targets

These modifications can lead to improved potency and selectivity in biological assays.

Biological Activity Data

Several studies have reported on the biological activity of related compounds. For instance, the compound's analogs have shown promise in preclinical models for various therapeutic areas:

  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in oncology.
  • Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication, suggesting a role in antiviral therapy.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar benzamide derivatives. The results indicated that certain substitutions led to enhanced apoptosis in cancer cells, with IC50 values in the low micromolar range.

Case Study 2: Antiviral Screening

In another investigation, a related compound was tested against SARS-CoV-2 protease. The findings revealed significant inhibition of viral replication at nanomolar concentrations, highlighting the potential for developing antiviral agents based on this scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for N-(5-chloropyridin-2-yl)-4-iodobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of N-(5-chloropyridin-2-yl)-4-iodobenzamide typically involves multi-step protocols. For example, analogous compounds (e.g., Edoxaban intermediates) are synthesized via coupling reactions between chloropyridinyl amines and iodobenzoyl derivatives. Key steps include:

  • Nucleophilic substitution : Activation of the iodobenzamide group for coupling with 5-chloropyridin-2-amine under basic conditions (e.g., triethylamine in acetonitrile at 60°C) .
  • Protection/deprotection strategies : Use of tert-butyl carbamates or pivalamide groups to stabilize intermediates during coupling .
  • Catalytic optimization : Base selection (e.g., DBU or sodium carbonate) to enhance reaction efficiency and minimize side products .

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., iodobenzamide aromatic protons at δ 7.8–8.2 ppm; pyridinyl protons at δ 8.5–9.0 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond lengths/angles (e.g., C–I bond ≈ 2.09 Å) and verifying stereochemistry .
  • IR spectroscopy : Stretching frequencies for amide C=O (1650–1700 cm⁻¹) and C–I (500–600 cm⁻¹) .

Q. How can researchers resolve contradictions in crystallographic data, such as enantiomeric polarity or twinning?

Methodological Answer:

  • Enantiomorph-polarity estimation : Use Flack’s x parameter (based on twin components) to avoid false chirality indications in near-centrosymmetric structures .
  • SHELX utilities : SHELXD/SHELXE pipelines enable robust phasing for twinned data, particularly in high-throughput crystallography .
  • Validation tools : Cross-check with Rint values and Patterson maps to identify pseudosymmetry artifacts .

Q. What competing reaction pathways arise during substitution at the iodobenzamide position, and how are they controlled?

Methodological Answer: Substitution at the 4-iodo position may compete with:

  • Oxidative elimination : Mitigated by inert atmospheres (N₂/Ar) and low-temperature conditions .
  • Reductive dehalogenation : Avoided by excluding strong reducing agents (e.g., LiAlH₄) .
  • Cross-coupling interference : Use Pd catalysts (e.g., Pd(PPh₃)₄) selectively for Suzuki-Miyaura reactions without disrupting amide bonds .

Q. How can researchers address discrepancies in biological activity data for analogs of this compound?

Methodological Answer:

  • Topographic analysis : Secondary ion mass spectrometry (SIMS) quantifies intracellular localization (e.g., nuclear vs. cytoplasmic uptake) to correlate structure-activity relationships .
  • Dose-response validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .
  • Metabolic stability : LC-MS/MS tracks degradation products in hepatocyte models to rule out false-positive bioactivity .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

  • DFT calculations : Optimize transition states for nucleophilic substitution (e.g., Fukui indices identify electrophilic centers) .
  • Molecular docking : AutoDock Vina screens binding affinities to targets (e.g., Factor Xa for Edoxaban analogs) using PubChem-derived conformers .
  • QSAR models : Correlate Hammett σ values of substituents (e.g., –I vs. –Cl) with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.